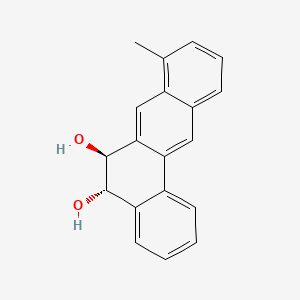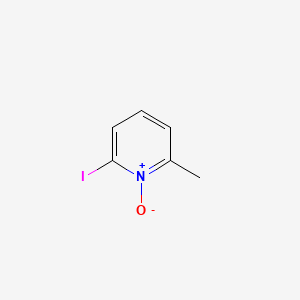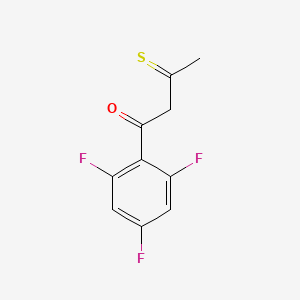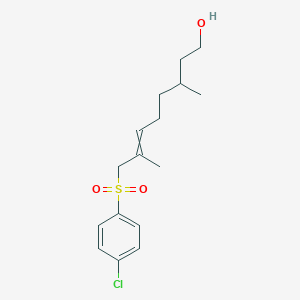
8-(4-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol is a synthetic organic compound characterized by the presence of a chlorobenzene sulfonyl group attached to a dimethyloctenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable alcohol under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature . The mixture is then decanted into distilled water to isolate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorobenzene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
8-(4-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(4-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of 8-(4-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol.
2-(4-Fluorobenzene-1-sulfonyl)-N’-(4-fluorobenzene-1-sulfonyl)acetohydrazide: Another sulfone derivative with antibacterial properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorobenzene sulfonyl group with a dimethyloctenol backbone sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
90165-54-1 |
|---|---|
Molecular Formula |
C16H23ClO3S |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-3,7-dimethyloct-6-en-1-ol |
InChI |
InChI=1S/C16H23ClO3S/c1-13(10-11-18)4-3-5-14(2)12-21(19,20)16-8-6-15(17)7-9-16/h5-9,13,18H,3-4,10-12H2,1-2H3 |
InChI Key |
IQCDDRXEHHHNPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)CS(=O)(=O)C1=CC=C(C=C1)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline](/img/structure/B14354324.png)
![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14354327.png)
![1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene](/img/structure/B14354328.png)
![7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane](/img/structure/B14354332.png)
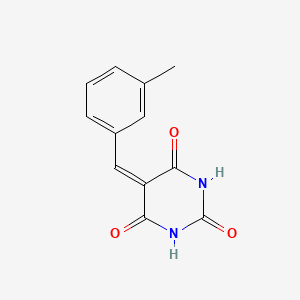
![Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]-](/img/structure/B14354343.png)
![(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14354344.png)

![2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354353.png)
![2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine](/img/structure/B14354355.png)
